2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6Cl9N3 and its molecular weight is 433.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
2,4,6-Tris(trichloromethyl)-1,3,5-triazine serves as a starting material for various chemical reactions, including the preparation of hypervalent iodine(III) reagents for chlorination and oxidation reactions. It has been demonstrated to facilitate the chlorination of activated arenes, olefins, and 1,3-diketones. Moreover, it is used in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions, showing excellent yields. The recyclability of derivatives from this compound highlights its efficiency and environmental friendliness in synthetic chemistry (Thorat, Bhong, & Karade, 2013).
Microwave-Assisted Synthesis
The compound also finds application in microwave-assisted synthesis, illustrating its versatility in producing N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. This synthesis route is notable for its efficiency and the potential for creating polymer-supported triazines, useful in supramolecular combinatorial chemistry (Díaz‐Ortiz et al., 2005).
Photoinitiation in Polymer Chemistry
In polymer chemistry, halomethyl 1,3,5-triazine derivatives, specifically 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, act as radical reactive photoinitiators or co-initiators for UV-crosslinking of acrylic pressure-sensitive adhesives. This application underscores the importance of 1,3,5-triazine derivatives in developing materials with desirable adhesive and mechanical properties (Kabatc, Czech, & Kowalczyk, 2011).
Nonlinear Optical Materials
The crystal structures and packing of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and its derivatives are explored for applications in nonlinear optics (NLO). Such materials are essential for photonic devices and technologies, demonstrating the triazine derivatives' contribution to advanced materials science (Boese et al., 2002).
Dendrimeric and Catalytic Applications
Dendrimeric complexes based on 1,3,5-triazine cores have been synthesized for potential use in catalysis and material science. These complexes, capped with metal ions like Fe(III) and Cr(III), showcase the structural diversity and applicability of triazine-based materials in creating functionalized, multi-nuclear complexes with unique magnetic behaviors (Uysal & Koç, 2010).
Mechanism of Action
Target of Action
The primary target of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . The compound acts as a radical, interacting with these targets to influence their performance in various applications .
Mode of Action
This compound interacts with its targets by controlling the intramolecular charge transfer and near-infrared photothermal conversion . This is achieved through donor engineering, which involves incorporating different quantities of diphenylamine (DPA) units into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the ICT interactions and the photothermal conversion performance . The compound’s action on these pathways results in changes in absorption maxima and photoluminescence (PL) quantum yields in cyclohexane solutions .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the ICT interactions and photothermal conversion performance . Specifically, the compound can cause shifts in absorption maxima and changes in PL quantum yields . These effects contribute to the compound’s photothermal conversion efficiencies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cyclohexane solutions can affect the compound’s absorption maxima and PL quantum yields . Additionally, the compound’s action may be influenced by the presence of other molecules, such as DPA units .
Properties
IUPAC Name |
2,4,6-tris(trichloromethyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUMYHZTYVPBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215727 | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-67-2 | |
Record name | 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6542-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, trimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in the explored research?
A1: The research predominantly focuses on the use of this compound as a key component in photoinitiator systems for polymerization reactions. [, , , , , , , , , ] These systems are activated by light, typically in the UV to visible range, making them valuable for various applications like coatings, adhesives, and 3D printing.
Q2: How does this compound contribute to the photoinitiation process?
A2: this compound acts as a radical-generating reagent. [, ] Upon light absorption by a photosensitizer (often a dye), an electron transfer process occurs between the excited dye and this compound. This generates radicals capable of initiating polymerization reactions.
Q3: What types of polymerization reactions can be initiated using this compound-containing systems?
A3: Studies have shown that this compound-based systems can initiate both free radical polymerization of acrylates and cationic polymerization of epoxides. [, , , ] They have also been successfully used in thiol-ene polymerizations and the synthesis of interpenetrated polymer networks (IPNs). [, ]
Q4: What are the advantages of using this compound in photoinitiator systems compared to other systems?
A4: Research suggests that this compound-based photoinitiators often exhibit higher efficiency than the widely used camphorquinone-based systems, particularly in cationic polymerization. [, , ] They also allow for polymerization under softer, visible light conditions, reducing energy consumption and potential damage to sensitive substrates. []
Q5: Have any studies investigated the environmental impact of this compound?
A5: Yes, one study explored the effect of halomethyl-1,3,5-triazines, including this compound, on nitrification in soil. [] This research is crucial for understanding the potential environmental impact of these compounds and developing strategies for responsible use and disposal.
Q6: What spectroscopic techniques were used to characterize this compound?
A6: Infrared and Raman spectroscopy were employed to obtain structural information about this compound. [] These techniques provide insights into the vibrational modes of the molecule, aiding in its identification and characterization.
Q7: Beyond its role in photoinitiation, are there other applications of this compound?
A7: this compound has been explored for its potential antimalarial activity. [] While showing modest activity on its own, incorporating specific side chains significantly increased its potency, highlighting its potential as a scaffold for developing new drugs.
Q8: Were any computational chemistry approaches used in the research on this compound?
A8: Yes, QSAR (Quantitative Structure-Activity Relationship) studies were conducted on halomethyl-1,3,5-triazines, including this compound, to understand the relationship between their structure and nitrification inhibitory activity. [] These models can guide the design of new compounds with improved properties.
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